Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of enones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidinone intermediate.
Formation of the Enone Moiety: The final step involves the formation of the enone moiety through a condensation reaction between the pyrrolidinone intermediate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-[[1-(4-bromophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Methyl (E)-4-[[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-22-14(20)7-6-13(19)17-12-8-9-18(15(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3,(H,17,19)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYUQPRKZGQEIA-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.